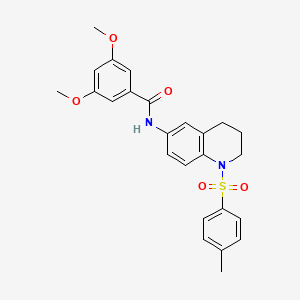

![molecular formula C24H25N7O2 B2374748 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 920204-83-7](/img/structure/B2374748.png)

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

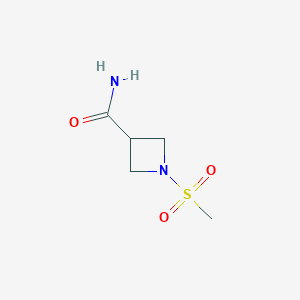

This compound is a useful research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484. It belongs to the class of triazolopyrimidines, which bear an amino substituent at position 7 .

Synthesis Analysis

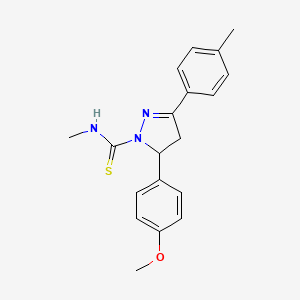

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . A new set of small molecules featuring the privileged pyrazolo were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The structure of this compound is complex, with multiple rings and functional groups. It includes a methoxyphenyl group, a triazolopyrimidine ring, a piperazine ring, and a phenylpropanone group .Chemical Reactions Analysis

The enzymatic reactions of similar compounds were carried out at 30°C for 40 minutes . The key descriptors of 1,2,3-TPD could help to screen out efficient and novel drugs in the future .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 705.4±70.0 °C at 760 mmHg, and a flash point of 380.4±35.7 °C . It has 9 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

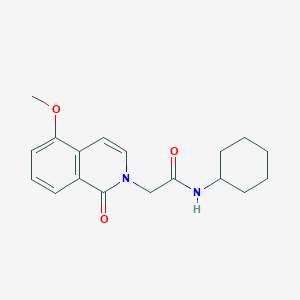

Anticancer Activity

Compounds in this family have been found to exhibit anticancer properties . They could potentially be used in the development of new anticancer drugs.

Antimicrobial Activity

These compounds have shown good activity against certain bacteria, such as S. aureus . This suggests potential use in the development of new antimicrobial agents.

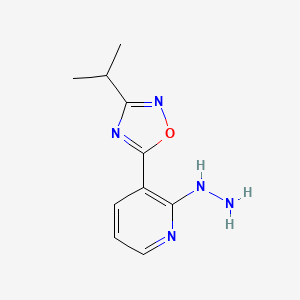

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo[4,5-d]pyrimidin family has been associated with analgesic and anti-inflammatory activities . This could lead to the development of new pain relief and anti-inflammatory medications.

Antioxidant Activity

These compounds have also been found to have antioxidant properties . They could potentially be used in the development of new antioxidant supplements or treatments.

Antiviral Activity

Compounds in this family have been found to exhibit antiviral properties . They could potentially be used in the development of new antiviral drugs.

Enzyme Inhibitors

These compounds have been found to inhibit certain enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests potential use in the development of new enzyme inhibitor drugs.

Antitubercular Agents

Compounds in this family have been found to exhibit antitubercular properties . They could potentially be used in the development of new antitubercular drugs.

Fluorescent Probes

Recent applications detail the use of these heterocycles in medicinal chemistry as fluorescent probes . This suggests potential use in the development of new fluorescent probes for biological research.

Wirkmechanismus

Target of Action

The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .

Mode of Action

The compound binds reversibly to USP28, directly affecting its protein levels . This binding inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .

Biochemical Pathways

For instance, it can affect the stability of proteins involved in cell cycle regulation and DNA damage response .

Pharmacokinetics

The compound’s potency against usp28 (ic50 = 110 ± 002 μmol/L, Kd = 40 nmol/L) suggests it may have favorable bioavailability .

Result of Action

The compound’s action results in the inhibition of cell proliferation and the induction of cell cycle arrest at the S phase . It also inhibits the EMT progression, a process often associated with cancer metastasis .

Zukünftige Richtungen

The future directions of this compound could involve further investigations into its potential as a CDK2 inhibitor . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Eigenschaften

IUPAC Name |

1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O2/c1-33-20-10-8-19(9-11-20)31-24-22(27-28-31)23(25-17-26-24)30-15-13-29(14-16-30)21(32)12-7-18-5-3-2-4-6-18/h2-6,8-11,17H,7,12-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXQPKQDRWCQLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5=CC=CC=C5)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

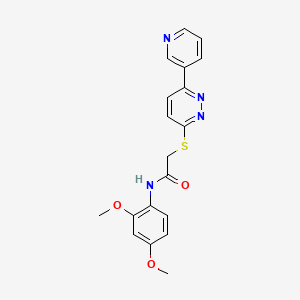

![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2374667.png)

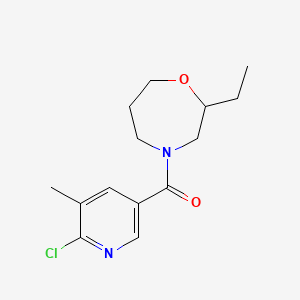

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2374672.png)

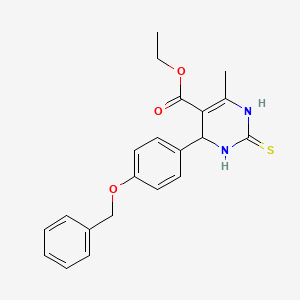

![2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2374673.png)

![tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate](/img/structure/B2374683.png)

![Methyl 5-(((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2374688.png)